3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester
CAS No.: 155513-73-8
Cat. No.: VC21262186
Molecular Formula: C22H19N3O4
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155513-73-8 |
|---|---|
| Molecular Formula | C22H19N3O4 |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | methyl 3-[bis(4-methylbenzoyl)amino]pyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C22H19N3O4/c1-14-4-8-16(9-5-14)20(26)25(21(27)17-10-6-15(2)7-11-17)19-18(22(28)29-3)23-12-13-24-19/h4-13H,1-3H3 |
| Standard InChI Key | WYXCWKKPEUGPHP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)N(C2=NC=CN=C2C(=O)OC)C(=O)C3=CC=C(C=C3)C |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)N(C2=NC=CN=C2C(=O)OC)C(=O)C3=CC=C(C=C3)C |
Introduction
3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester is a complex organic compound characterized by its unique structure, which includes a pyrazine ring substituted with bis(4-methylbenzoyl)amino and a carboxylic acid methyl ester group. This compound has garnered attention in scientific research due to its potential applications in chemistry, biology, and medicine.
Synthesis Methods
The synthesis of 3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester typically involves multi-step organic reactions:
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Formation of the Pyrazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
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Introduction of the Bis(4-methylbenzoyl)amino Group: This involves reacting the pyrazine derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
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Esterification: The final step involves esterifying the carboxylic acid group using methanol and a catalyst like sulfuric acid.
Chemical Reactions and Applications
3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions make it a versatile compound for further synthesis and modification.
Types of Chemical Reactions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Nucleophiles like amines or thiols | Basic conditions |
Biological and Therapeutic Applications
This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester is distinct from similar compounds due to the presence of the 4-methylbenzoyl groups, which influence its chemical reactivity and biological activity. For example, 3-[Bis(4-chlorobenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester and 3-[Bis(4-methoxybenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester have different substituents on the benzoyl groups, affecting their properties.
Similar Compounds Comparison Table
| Compound | Substituent | CAS Number |
|---|---|---|
| 3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester | 4-Methylbenzoyl | 155513-73-8 |
| 3-[Bis(4-chlorobenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester | 4-Chlorobenzoyl | Not specified |
| 3-[Bis(4-methoxybenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester | 4-Methoxybenzoyl | Not specified |
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